molecular formula C6H9N3O2 B13320166 3-(1,2,4-Oxadiazol-3-yl)morpholine

3-(1,2,4-Oxadiazol-3-yl)morpholine

Cat. No.: B13320166
M. Wt: 155.15 g/mol
InChI Key: UPVZMHVVZBKTBX-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)morpholine is an organic compound supplied as its hydrochloride salt (CID 71757676) . This molecule features a morpholine ring linked to a 1,2,4-oxadiazole heterocycle, a key scaffold in modern drug discovery . The 1,2,4-oxadiazole ring is noted for its remarkable stability and bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can help improve the metabolic stability of potential drug candidates . While specific biological data for this exact compound may be limited, structural analogs combining the oxadiazole and morpholine pharmacophores have demonstrated significant promise in scientific research, particularly in oncology. For instance, similar oxadiazole-morpholine derivatives have been synthesized and shown to exhibit anti-proliferative activity, with one study identifying a lead compound that effectively repressed tumor growth by inhibiting microvessel density (MVD), a key parameter in tumoral angiogenesis . This makes such compounds valuable tools for researchers developing new therapeutic strategies for cancer. The integration of the morpholine ring, a common motif in pharmaceuticals, further enhances the compound's interest for medicinal chemistry programs aimed at modulating pharmacokinetic properties and target selectivity . This compound hydrochloride is intended for research applications only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2

InChI Key

UPVZMHVVZBKTBX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC=N2

Origin of Product

United States

Synthetic Methodologies for 3 1,2,4 Oxadiazol 3 Yl Morpholine and Analogues

Established Synthetic Routes for 1,2,4-Oxadiazole (B8745197) Formation

The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing the target compound. Two primary and well-established methods are the heterocyclization of amidoximes with carboxylic acid derivatives and 1,3-dipolar cycloaddition reactions. researchgate.net

Amidoxime (B1450833) and Carboxylic Acid Derivatives Heterocyclization

A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. researchgate.netmdpi.com This process typically proceeds in two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.gov

The initial acylation is comparable to amide bond formation, with amidoximes exhibiting reactivity similar to amines. nih.gov A variety of activating agents can be employed to facilitate the condensation between the amidoxime and the carboxylic acid. The subsequent cyclization to the oxadiazole often requires heat. mdpi.com However, the development of milder conditions is an ongoing area of research to avoid harsh reaction conditions that might be incompatible with sensitive functional groups. mdpi.com

For instance, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved from amidoximes and organic nitriles using a PTSA-ZnCl₂ catalyst system, which offers a mild and efficient approach. organic-chemistry.org Another strategy involves the reaction of amidoximes with acyl chlorides in the presence of a base like cesium carbonate in acetonitrile (B52724) at room temperature. nih.gov

Table 1: Examples of Reagents for Amidoxime-Based 1,2,4-Oxadiazole Synthesis
Starting MaterialsReagents/CatalystsKey Features
Amidoximes and Carboxylic AcidsEDC, HOAtOne-pot parallel synthesis. acs.org
Amidoximes and Organic NitrilesPTSA-ZnCl₂Mild and efficient catalysis. organic-chemistry.org
Amidoximes and Acyl ChloridesCs₂CO₃, MeCNRoom temperature conditions. nih.gov
Amidoximes and Carboxylic AcidsVilsmeier ReagentActivation of carboxylic acid. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions

Another fundamental approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction. chim.it This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. organic-chemistry.org Nitrile oxides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the dehydration of α-nitroketones or from aldoximes via oxidation. organic-chemistry.orgyoutube.com

This method offers a powerful tool for creating substituted 1,2,4-oxadiazoles. The reaction proceeds by the concerted addition of the nitrile oxide to the carbon-nitrogen triple bond of the nitrile. youtube.comyoutube.com The regioselectivity of the cycloaddition can sometimes be a challenge, potentially leading to a mixture of regioisomers, although in many cases, a single isomer is predominantly formed. youtube.com

For example, the reaction of a nitrile oxide with an alkyne can lead to the formation of an isoxazole, a related five-membered heterocycle. youtube.com Similarly, reacting nitrile oxides with nitriles provides a direct route to the 1,2,4-oxadiazole skeleton. organic-chemistry.org

Strategies for Incorporating the Morpholine (B109124) Ring into Hybrid Systems

The synthesis of 3-(1,2,4-Oxadiazol-3-yl)morpholine requires not only the formation of the oxadiazole ring but also the attachment of the morpholine moiety. This can be achieved through either multi-step or one-pot synthetic strategies.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a controlled and often high-yielding route to complex molecules by isolating intermediates at each stage. In the context of this compound, a typical multi-step approach would involve the synthesis of a morpholine-containing building block which is then used to construct the oxadiazole ring, or vice-versa.

One possible sequence involves the preparation of a morpholine-substituted amidoxime. This key intermediate can then be reacted with an appropriate carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring as described in section 2.1.1. For example, a multi-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on a DNA-conjugate has been demonstrated, involving the conversion of a nitrile to an amidoxime, followed by O-acylation and cyclodehydration. nih.gov

Another approach could start with a pre-formed 1,2,4-oxadiazole that has a suitable functional group for the subsequent introduction of the morpholine ring. For instance, a halogenated oxadiazole could undergo a nucleophilic substitution reaction with morpholine. A study on the synthesis of morpholine-benzimidazole-oxadiazole derivatives utilized a multi-step sequence starting with the synthesis of 4-morpholinobenzaldehyde. acs.orgacs.org

One-Pot Synthetic Procedures for Scaffold Assembly

A one-pot reaction can involve the in situ generation of the amidoxime from a nitrile and hydroxylamine (B1172632), followed by condensation with a carboxylic acid and subsequent cyclodehydration without isolating the intermediates. acs.org For example, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed where the aldehyde acts as both a substrate and an oxidant. rsc.org

Another efficient one-pot procedure involves the reaction of nitriles with hydroxylamine and Meldrum's acid under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Furthermore, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid methyl or ethyl esters has been achieved at room temperature in a superbase medium of NaOH/DMSO. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, yield, and environmental impact of the synthesis of 1,2,4-oxadiazoles, advanced techniques and reaction conditions are continuously being explored. These include the use of microwave irradiation, flow chemistry, and novel catalytic systems.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of 1,2,4-oxadiazoles. organic-chemistry.orgnih.gov The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently carried out under microwave irradiation. nih.gov

Continuous flow microreactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and safety, especially for highly exothermic or hazardous reactions. nih.gov A rapid multistep synthesis of 1,2,4-oxadiazoles has been demonstrated in a single continuous microreactor sequence, allowing for the production of these compounds in a matter of minutes. nih.gov

The development of novel catalysts and reaction media is also a key area of advancement. Superbase systems, such as MOH/DMSO (where M = Li, Na, K), have been shown to be effective for the synthesis of a wide range of 1,2,4-oxadiazoles with excellent yields and in short reaction times. chim.it Additionally, the use of solid-supported reagents and catalysts can simplify purification processes. nih.gov

Table 2: Advanced Synthetic Techniques for 1,2,4-Oxadiazole Synthesis
TechniqueKey AdvantagesExample Application
Microwave IrradiationReduced reaction times, improved yields.Heterocyclization of amidoximes. organic-chemistry.orgnih.gov
Flow ChemistryPrecise reaction control, enhanced safety, rapid synthesis.Multistep synthesis of 1,2,4-oxadiazoles. nih.gov
Superbase CatalysisHigh yields, short reaction times.Synthesis from amidoximes and esters. nih.govchim.it

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of heterocyclic compounds like oxadiazoles. nih.gov This technology allows for rapid and efficient heating, which can dramatically reduce reaction times from hours to mere minutes, often leading to higher product purity and yields. nih.govarkat-usa.org

The synthesis of 1,2,4-oxadiazoles, for instance, can be achieved through the microwave-assisted reaction of aryl-amidoximes with dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent like DMF, yielding products in 61–81% yields. researchgate.net Another efficient microwave-assisted method involves the one-pot condensation of benzohydrazide (B10538) and triethylorthoalkanates, catalyzed by solid-supported reagents like Nafion® NR50, which proceeds under solvent-free conditions. nih.gov Similarly, the dehydrative cyclization of diacyl hydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles is effectively promoted by silica-supported dichlorophosphate (B8581778) under microwave irradiation in a solvent-free medium. nih.gov

For morpholine-containing structures, microwave irradiation has been successfully used in the one-pot, three-component synthesis of 2H-Benzo[b] acs.orgnih.govoxazines from aminophenol, benzaldehyde, and phenacyl bromide, achieving good yields in just 3-5 minutes. arkat-usa.org The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has also been accomplished by reacting acyl hydrazides with N-protected α-amino acids under microwave conditions, highlighting the versatility of this technique. nih.gov These protocols underscore the broad applicability of microwave assistance in generating oxadiazole and morpholine-containing scaffolds with considerable efficiency. nih.govnih.gov

Table 1: Examples of Microwave-Assisted Synthesis

Reactants Catalyst/Reagent Conditions Product Type Reaction Time Yield Reference
Isoniazid, Aromatic Aldehyde DMF (5 drops) 300 W, 3 min Schiff Base Intermediate 3 min N/A nih.gov
Schiff Base, Chloramine-T Ethanol (B145695) 300 W, 4 min 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole 4 min Good nih.gov
Monoarylhydrazides, Acid Chlorides HMPA Microwave Heating 2,5-disubstituted-1,3,4-oxadiazoles Rapid Good-Excellent nih.gov
Acyl Hydrazides, N-protected Amino Acids POCl₃ 100 W, 10 min 1,3,4-Oxadiazole Peptidomimetics 10 min High nih.gov
Aminophenol, Benzaldehyde, Phenacyl Bromide Cs₂CO₃ 100 °C, 3-5 min 2H-Benzo[b] acs.orgnih.govoxazines 3-5 min Good arkat-usa.org

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several eco-friendly synthetic methods have been developed for morpholine and oxadiazole derivatives. These approaches aim to minimize waste, avoid hazardous solvents, and improve atom economy. mdpi.com

A notable green method for morpholine synthesis involves a one or two-step, redox-neutral protocol using inexpensive and simple reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method is high-yielding and has been demonstrated on a large scale (>50 g). nih.govchemrxiv.org

For oxadiazoles, solvent-free synthesis under microwave irradiation is a prominent green strategy. nih.gov For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using silica-supported dichlorophosphate as a cyclodehydration agent proceeds efficiently without any solvent, thereby avoiding environmental pollution and simplifying the work-up procedure. nih.gov Another solvent-free approach involves the condensation of benzohydrazide with triethylorthoalkanates under microwave irradiation, catalyzed by solid-supported reagents. nih.gov The development of such protocols, which may also include electrochemical methods, is crucial for sustainable chemical production. mdpi.comresearchgate.net

Catalytic Methodologies in Hybrid Compound Synthesis

Catalysis plays a central role in the efficient synthesis of complex hybrid compounds incorporating the this compound framework. Both metal-based and organocatalytic systems are employed to facilitate key bond-forming reactions.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green alternative to metal-based catalysis. nih.gov For instance, new organocatalysts based on the β-morpholine amino acid scaffold have been designed and tested in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov These catalysts operate via an enamine mechanism and can achieve excellent yields and stereoselectivity with low catalyst loading (1 mol%). nih.gov

In the realm of metal catalysis, copper catalysts have been used in the electrochemical reaction between quinoline (B57606) N-oxides and morpholine. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Negishi cross-coupling, are instrumental in functionalizing heterocyclic rings. acs.org For example, zincated 1,3,4-oxadiazoles can be coupled with various aryl halides in the presence of a palladium catalyst to produce functionalized derivatives in high yields. acs.org The Mannich reaction, often catalyzed by copper iodide (CuI), is another vital tool for creating hybrid structures by linking a terminal alkyne with formaldehyde (B43269) and a secondary amine. d-nb.info

Derivatization Strategies for Enhancing Molecular Diversity

To explore the chemical space around the this compound core, various derivatization strategies are employed. These methods allow for the systematic modification of both the oxadiazole and morpholine moieties, leading to the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Functionalization at the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a versatile scaffold that can be functionalized at its carbon positions (C3 and C5). nih.gov The relatively low aromaticity and the presence of heteroatoms with different electronic properties (nucleophilic N(3) and electrophilic carbons) allow for a range of chemical transformations. chim.it

One powerful strategy for functionalization is the metalation of the oxadiazole ring followed by a cross-coupling reaction. For example, 1,3,4-oxadiazoles can undergo selective zincation using TMPZnCl·LiCl, and the resulting zincated intermediate can participate in a palladium-catalyzed Negishi cross-coupling with various aryl halides to introduce substituents at the C5 position. acs.org This approach provides access to a wide array of 5-aryl-1,3,4-oxadiazoles. acs.orgnih.gov

Furthermore, the 3,5-disubstituted-1,2,4-oxadiazole motif is a common target in drug discovery, where different aryl and/or heteroaryl groups are introduced at both the C3 and C5 positions to modulate biological activity. nih.gov The synthesis of these derivatives often involves the cyclization of O-acylamidoxime precursors, which can be formed from the reaction of amidoximes with various carboxylic acid derivatives. chim.it

Substitutions on the Morpholine Moiety

The morpholine moiety offers several sites for substitution, primarily at the nitrogen atom. N-functionalization is a common and straightforward strategy to introduce molecular diversity. This can be achieved through various reactions, including N-alkylation.

A green and efficient method for synthesizing substituted morpholines starts from 1,2-amino alcohols, which are reacted with ethylene sulfate to achieve selective monoalkylation of the primary amine, followed by cyclization. nih.govchemrxiv.org This allows for the preparation of a variety of morpholines with substituents at different positions. nih.gov

In the context of hybrid molecules, the morpholine nitrogen can be incorporated into more complex structures. For example, in the synthesis of morpholine-benzimidazole-oxadiazole derivatives, a key step is the reaction of morpholine with 4-fluorobenzaldehyde (B137897) under microwave irradiation to form 4-morpholinobenzaldehyde, which serves as a building block for further elaboration. acs.org

Mannich Reaction Applications in Hybrid Synthesis

The Mannich reaction is a three-component condensation reaction that is exceptionally useful for creating complex molecules by forming a carbon-carbon bond. semanticscholar.org It typically involves an acidic proton-containing compound, formaldehyde, and a primary or secondary amine. semanticscholar.org This reaction has been widely applied in the synthesis of hybrid compounds containing oxadiazole and morpholine rings.

Specifically, N-Mannich bases of 1,3,4-oxadiazole-2(3H)-thiones are readily prepared by reacting the parent thione with formaldehyde and a variety of amines, such as primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature. nih.gov This approach has been used to generate large libraries of compounds for biological screening. nih.govnih.gov

In a multi-step synthesis of more complex hybrids, a terminal alkyne can be introduced onto the oxadiazole scaffold. This alkyne then serves as the substrate for a copper-catalyzed Mannich reaction with formaldehyde and a secondary amine (like morpholine, piperidine (B6355638), or others) to yield a diverse set of propargylamines. d-nb.info This strategy effectively links the oxadiazole core to various amino functionalities, greatly expanding the molecular diversity of the synthesized library. d-nb.infoacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,2,4-Oxadiazole
1,3,4-Oxadiazole
4-Morpholinobenzaldehyde
2H-Benzo[b] acs.orgnih.govoxazines
N-Mannich bases
2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole
5-aryl-1,3,4-oxadiazoles
1,3,4-Oxadiazole-2(3H)-thione
Ethylene sulfate
Dicyclohexylcarbodiimide (DCC)
Nafion® NR50
TMPZnCl·LiCl
Chloramine-T
4-fluorobenzaldehyde
Benzohydrazide
Triethylorthoalkanates
Diacyl hydrazides
Acyl hydrazides
Amidoximes
1,2-amino alcohols
Aminophenol
Benzaldehyde
Phenacyl bromide
Isoniazid
Carbon disulfide
Propargyl bromide

Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Nucleus

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom. Its reactivity is largely influenced by the arrangement of these heteroatoms, which imparts a unique electronic distribution and a relatively low degree of aromaticity. wikipedia.orgnih.gov

Atom PositionCharacterReactivity
N4NucleophilicProne to attack by electrophiles.
C3ElectrophilicSusceptible to attack by nucleophiles.
C5ElectrophilicSusceptible to attack by nucleophiles.
N2ElectrophilicInvolved in rearrangement reactions.

Aromaticity Considerations and Ring Opening Reactions

The 1,2,4-oxadiazole nucleus possesses a low level of aromaticity, which contributes to its propensity to undergo ring-opening reactions. wikipedia.orgnih.gov This reduced aromatic stabilization is primarily due to the presence of the weak O-N bond, which is susceptible to cleavage under various conditions, including thermal or photochemical induction. wikipedia.orgresearchgate.net The susceptibility of this bond to reduction facilitates the opening of the ring, leading to the formation of various acyclic intermediates that can subsequently rearrange into more stable heterocyclic systems. nih.gov Monosubstituted 1,2,4-oxadiazoles, in particular, are prone to ring opening to form nitriles under thermal and basic conditions. nih.gov

Rearrangement Reactions Involving 1,2,4-Oxadiazoles

The inherent instability of the 1,2,4-oxadiazole ring makes it a versatile precursor for the synthesis of other heterocyclic compounds through various rearrangement reactions. nih.govresearchgate.net These transformations are often driven by the formation of more thermodynamically stable products.

Boulton-Katritzky Rearrangements and Products

The Boulton-Katritzky rearrangement is a well-documented thermal or base-induced transformation of 1,2,4-oxadiazoles. wikipedia.orgnih.gov This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) in a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. wikipedia.org The oxygen atom then acts as a leaving group, leading to the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic ring. wikipedia.org

The nature of the resulting heterocyclic product is dependent on the composition of the side chain. For instance, a 3-acyl-1,2,4-oxadiazole with a CNN sequence in the side chain can rearrange to form a 1,2,3-triazole. wikipedia.org Similarly, side chains with NNC or NCN sequences can yield 1,2,4-triazoles, and those with NCC or CNC sequences can lead to the formation of imidazoles. wikipedia.org A notable example involves 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, which have been found to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium compounds. acs.org

Side Chain Sequence at C3Product of Boulton-Katritzky Rearrangement
CNN1,2,3-Triazole
NNC or NCN1,2,4-Triazole (B32235)
NCC or CNCImidazole
2-AminoethylSpiropyrazolinium compounds

Photochemical Rearrangements and Isomerization Routes

1,2,4-oxadiazoles are also susceptible to photochemical rearrangements, which typically proceed through the initial cleavage of the weak O-N bond upon UV irradiation. polybluechem.com The resulting open-chain intermediates can then undergo various isomerization pathways to yield a range of heterocyclic products. Three primary mechanisms have been investigated for these photochemical transformations: a direct mechanism, a ring contraction-ring expansion mechanism, and an internal cyclization-isomerization mechanism. acs.org Theoretical studies suggest that conical intersections play a crucial role in these photorearrangements, with the direct, barrierless mechanism often being the preferred route. acs.org

These photochemical reactions can lead to the formation of different isomers. For example, 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles can undergo competitive rearrangements via ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), or C(3)−N(2) migration−nucleophilic attack−cyclization (MNAC) pathways, with the product selectivity depending on the substituents on the amino group. chemicalbook.com

Reaction Pathways of the Morpholine (B109124) Ring in Hybrid Systems

The morpholine ring in 3-(1,2,4-Oxadiazol-3-yl)morpholine behaves as a typical secondary amine, although its reactivity is modulated by the electronic properties of the attached 1,2,4-oxadiazole ring. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic than comparable secondary amines like piperidine (B6355638).

The nitrogen atom of the morpholine ring is the primary site of reactivity, capable of participating in a variety of reactions typical for secondary amines, including:

N-alkylation and N-acylation: The lone pair of electrons on the nitrogen can attack electrophilic carbon centers, leading to the formation of N-alkylated or N-acylated products.

Nucleophilic addition: The morpholine nitrogen can act as a nucleophile in addition reactions to carbonyl compounds and other electrophilic species.

Oxidation: The morpholine ring can undergo oxidation. For instance, enzymatic oxidation by Cytochrome P450 can lead to hydroxylation followed by C-N bond cleavage. google.com Radical-mediated oxidation can also lead to ring-opening pathways. nih.gov

Mannich reactions: Morpholine is frequently employed in Mannich reactions, where it acts as the amine component.

The electron-withdrawing nature of the 1,2,4-oxadiazole ring attached at the C3 position is expected to further decrease the nucleophilicity and basicity of the morpholine nitrogen in the hybrid molecule. This deactivating effect should be considered when predicting the outcomes of reactions involving the morpholine moiety.

Ring-opening reactions of the morpholine ring itself are less common under typical synthetic conditions but can be induced under specific circumstances, such as through oxidation or radical-mediated processes. nih.gov For example, quantum chemistry calculations have shown that hydrogen abstraction from the morpholine ring, followed by the addition of molecular oxygen, can lead to ring-opening through various low-energy pathways. nih.gov

Mechanistic Studies of Hybrid Scaffold Transformations

The chemical reactivity of the this compound scaffold is largely dictated by the inherent properties of the 1,2,4-oxadiazole ring. This heterocyclic system is characterized by a low level of aromaticity and a constitutionally weak, readily cleavable O-N bond. chim.itsci-hub.st These features render the scaffold susceptible to various molecular rearrangements, particularly under thermal or photochemical conditions, often leading to the formation of more stable heterocyclic structures. chim.it Mechanistic studies have revealed that transformations are common for 1,2,4-oxadiazoles, especially those with nucleophilic centers in their side-chains. sci-hub.st

A significant transformation mechanism applicable to morpholine-containing 1,2,4-oxadiazole derivatives is the Boulton-Katritzky Rearrangement (BKR). chim.it This reaction involves an intramolecular nucleophilic substitution. chim.it Research on closely related analogues, such as 5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles, has demonstrated their general instability in the presence of acids and bases. nih.govnih.govresearchgate.net This instability triggers a rearrangement to form spiropyrazolinium salts. nih.govnih.govresearchgate.net The mechanism proceeds through a sequence of protonation, proton transfer, and nucleophilic attack steps initiated by hydrolysis. nih.gov

Studies have shown that the hydrolysis of 1,2,4-oxadiazoles bearing a 3-morpholinoethyl substituent can lead to the formation of spiropyrazoline compounds over 25–40 hours. nih.gov However, acid-catalyzed hydrolysis occurs almost immediately upon the addition of reagents. nih.gov Even exposure to atmospheric moisture over extended periods can induce the transformation from the 1,2,4-oxadiazole to the rearranged spiropyrazolinium product. nih.gov

Detailed findings from mechanistic studies on the Boulton-Katritzky rearrangement of 5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles are presented below, illustrating the conditions that facilitate this key transformation.

Table 1. Conditions for Boulton-Katritzky Rearrangement of Morpholine-Containing 1,2,4-Oxadiazoles nih.gov
Parent Compound ClassReagents/ConditionsTransformation Product ClassReaction Time
5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazolesDMF with two equivalents of H₂O, heated to 70 °C2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium benzoates25–40 hours
5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazolesAlcohol/ethereal HCl mixture2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium chloridesImmediate
5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazolesRecrystallization from 2-PrOH with exposure to air moistureSpiropyrazolinium compounds~9 months

Beyond the well-documented Boulton-Katritzky rearrangement, other mechanistic pathways common to 1,2,4-oxadiazoles could be relevant for the this compound scaffold. These include photochemical rearrangements, where photo-induction can generate a reactive open-chain intermediate that may cyclize into different products depending on the reaction media. chim.it For example, under certain conditions, 3-amino-1,2,4-oxadiazoles have been observed to rearrange into 1,3,4-oxadiazoles. chim.it Another potential mechanism is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement, which can occur at the electrophilic C(5) position of the oxadiazole ring. chim.it

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to predict a wide range of molecular properties.

Electronic Structure Elucidation and Charge Distribution

Should DFT studies be performed on 3-(1,2,4-Oxadiazol-3-yl)morpholine, they would focus on elucidating its electronic structure. This would involve calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. Furthermore, these studies would map the electron density surface to understand the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This is often visualized using molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Quantum Chemical Calculations of Energetics and Stability

Quantum chemical calculations using DFT would be employed to determine the thermodynamic stability of this compound. Key energetic properties, such as the total energy, enthalpy of formation, and Gibbs free energy, would be computed. These calculations would provide a theoretical basis for the compound's stability under various conditions. Comparing the calculated energies of different conformers of the morpholine (B109124) ring (e.g., chair vs. boat) would also identify the most stable, lowest-energy conformation of the molecule.

Prediction of Molecular Geometry and Reactivity Descriptors

A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This would yield precise information on bond lengths, bond angles, and dihedral angles for this compound. From the electronic structure data, various global and local reactivity descriptors, such as chemical hardness, softness, electronegativity, and the Fukui function, would be calculated. These descriptors are instrumental in predicting the reactivity of different atomic sites within the molecule.

Molecular Modeling and Docking Studies (focused on interactions with theoretical biological targets)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are fundamental in drug discovery for predicting the interaction between a ligand and a protein's binding site.

Methodologies for Ligand-Target Binding Affinity Prediction

In a hypothetical docking study, this compound would be treated as a ligand, and its binding affinity towards a selected biological target (e.g., an enzyme or a receptor) would be predicted. This process involves using a scoring function to estimate the binding free energy of the ligand-protein complex. The scoring function considers various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The goal is to identify the binding pose with the lowest energy score, which corresponds to the most stable complex. Such studies have been performed on various 1,2,4-oxadiazole (B8745197) derivatives to predict their potential as inhibitors for targets like VEGFR-2. acs.orgnih.gov

Characterization of Molecular Interactions at Proposed Binding Sites

Following the prediction of a binding pose, the specific molecular interactions between this compound and the amino acid residues of the theoretical binding site would be characterized. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the nitrogen atoms of the oxadiazole ring and the oxygen atom of the morpholine ring could act as hydrogen bond acceptors, while the C-H groups of the morpholine ring could engage in hydrophobic interactions. Visualization tools are then used to create a 3D representation of these interactions, providing insights into the structural basis of binding.

Chemical Space Exploration of 1,2,4-Oxadiazol-Morpholine Analogues

The exploration of the chemical space surrounding the 1,2,4-oxadiazole-morpholine scaffold is a key step in identifying novel derivatives with desirable biological activities. This involves the generation of virtual libraries and the analysis of their diversity, as well as the application of these analogs in fragment-based drug design.

The generation of virtual libraries of 1,2,4-oxadiazole-morpholine analogs allows for the systematic exploration of a wide range of chemical substituents and their potential impact on biological activity. mdpi.com These libraries are constructed by computationally modifying the core scaffold with various functional groups at different positions. For instance, a library could be generated by introducing different substituents on the morpholine ring or by varying the group attached to the C5 position of the 1,2,4-oxadiazole ring. mdpi.com

Once a virtual library is generated, diversity analysis is performed to ensure that a broad and representative portion of the relevant chemical space is covered. This analysis involves calculating various molecular descriptors for each analog in the library, such as molecular weight, lipophilicity, and topological polar surface area. These descriptors are then used to cluster the compounds and assess their diversity, ensuring that the library contains a wide range of physicochemical properties. frontiersin.org This approach helps in identifying unique and promising candidates for further investigation while avoiding redundancy in the selection of compounds for synthesis and biological testing. frontiersin.org

A study on 1,2,4-oxadiazole derivatives as farnesoid X receptor (FXR) antagonists involved the generation of a library of compounds with modifications on the piperidine (B6355638) ring, which is analogous to the morpholine ring in our subject compound. mdpi.com This highlights a common strategy in medicinal chemistry where different heterocyclic rings are explored to optimize pharmacokinetic and pharmacodynamic properties.

Descriptor Typical Range for Drug-Like Molecules Significance
Molecular Weight (MW)160 - 480 g/mol Influences absorption and distribution.
LogP (Lipophilicity)-0.4 - 5.6Affects solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA)< 140 ŲRelates to membrane permeability and oral bioavailability.
Number of Hydrogen Bond Donors≤ 5Impacts binding affinity and solubility.
Number of Hydrogen Bond Acceptors≤ 10Influences binding affinity and solubility.

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The 1,2,4-oxadiazole-morpholine scaffold can be considered a valuable fragment in FBDD campaigns. nih.gov The inherent properties of the 1,2,4-oxadiazole ring, such as its ability to act as a bioisostere for ester and amide groups and its metabolic stability, make it an attractive building block. nih.govnih.gov

In an FBDD approach, the "this compound" fragment could be identified through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to bind to a specific pocket of a target protein. Subsequently, this initial fragment can be grown or linked with other fragments to generate more potent and selective ligands. For example, a novel series of EGFR inhibitors were designed using FBDD efforts, starting with smaller heterocyclic fragments and elaborating them into more complex molecules. nih.govrsc.org This iterative process of fragment evolution, guided by computational modeling and structural biology, can lead to the development of highly optimized drug candidates.

Prediction of Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) Properties

The in silico prediction of pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties is a critical component of modern drug discovery, enabling the early identification of compounds with favorable drug-like characteristics.

Lipophilicity, often expressed as the distribution coefficient (logD) at a physiological pH, and aqueous solubility are fundamental properties that significantly influence a drug's absorption and distribution. bohrium.com Computational models are widely used to predict these properties for virtual compounds. For 1,2,4-oxadiazole derivatives, in silico tools like SwissADME can predict parameters such as logP and aqueous solubility. mdpi.com

Compound Class Predicted LogP Predicted Solubility
1,2,4-Oxadiazole DerivativesGenerally moderate to highVaries with substitution
Morpholine-containing CompoundsCan increase hydrophilicityGenerally improves solubility

For "this compound" and its analogs, these predictions can help in designing molecules with enhanced metabolic stability. While the 1,2,4-oxadiazole core is generally stable, the morpholine ring can be a site of metabolic modification. enamine.net By using in silico metabolic stability prediction tools, chemists can strategically modify the morpholine ring or other parts of the molecule to block or reduce metabolic breakdown, thereby improving the pharmacokinetic properties of the compound. For example, bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) has been shown to reduce metabolic degradation by human liver microsomes. rsc.orgnih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. nih.gov The 1,2,4-oxadiazole ring itself is a well-known bioisostere for ester and amide groups. nih.govnih.gov

Within the "this compound" scaffold, computational analysis can be used to explore various bioisosteric replacements for both the 1,2,4-oxadiazole and the morpholine moieties. For instance, replacing the 1,2,4-oxadiazole with its regioisomer, 1,3,4-oxadiazole, has been investigated and shown to alter properties like polarity and metabolic stability. rsc.orgnih.gov Similarly, various bioisosteres for the morpholine ring, such as piperidine, piperazine, or thiomorpholine, can be computationally evaluated to predict their impact on binding affinity and ADME properties. enamine.net This in silico analysis allows for a rational approach to scaffold hopping and lead optimization, enabling the exploration of a wider chemical space to identify analogs with superior drug-like properties. nih.govbohrium.com

Structure Activity Relationship Sar Studies in Lead Discovery Non Clinical Focus

Design Principles for 1,2,4-Oxadiazole-Morpholine Scaffolds

The design of molecules based on the 1,2,4-oxadiazole-morpholine scaffold is guided by several key principles. The 1,2,4-oxadiazole (B8745197) ring is a bioisosteric equivalent of ester and amide groups, offering improved metabolic stability and the ability to participate in hydrogen bonding. Its five-membered ring structure provides a rigid framework that can appropriately position substituents for optimal interaction with biological targets.

Impact of Substitution Patterns on Molecular Interaction Profiles

The biological activity of 3-(1,2,4-Oxadiazol-3-yl)morpholine derivatives is highly dependent on the nature and position of substituents on both the oxadiazole and morpholine (B109124) rings. These substitutions can significantly alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity and selectivity for a given biological target.

Role of Substituents on the Oxadiazole Ring in Modulating Activity

Substituents at the 5-position of the 1,2,4-oxadiazole ring play a critical role in modulating the biological activity of these compounds. The introduction of various aryl, heteroaryl, or alkyl groups at this position can lead to significant changes in potency and selectivity. For instance, in a series of 1,2,4-oxadiazole derivatives, the nature of the substituent on a phenyl ring at the 5-position was found to be a key determinant of anticancer activity.

Compound IDR Group on Phenyl Ring at C5Activity (IC50 in µM)
6h 3,4,5-trimethoxyHigh
6f 2-hydroxyModerate

As indicated in the table, compounds with a 3,4,5-trimethoxy substitution (6h) on the phenyl ring at the 5-position of the oxadiazole have demonstrated promising anticancer activity. Following this, a 2-hydroxy substitution (6f) also showed notable, albeit lesser, activity. mdpi.com

Influence of Morpholine Ring Substitutions and Fused Systems on Interaction

Modifications to the morpholine ring, including the introduction of substituents or the creation of fused ring systems, can also have a profound impact on the molecular interaction profile. While direct SAR studies on substituted morpholine rings within the this compound scaffold are limited, the general principles of morpholine SAR suggest that such modifications can influence compound conformation and interactions with target proteins. e3s-conferences.orgnih.gov The introduction of alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity in related scaffolds. e3s-conferences.org The oxygen atom of the morpholine ring is capable of forming hydrogen bonds with the catalytic active sites of enzymes, a feature that can be modulated by nearby substitutions. nih.gov

Hybridization Strategies and Their Academic Implications in Scaffold Design

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively explored with the this compound scaffold. This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action.

Combination with Other Heterocyclic Moieties (e.g., Benzimidazole (B57391), Pyrimidine (B1678525), Triazole)

The this compound scaffold has been successfully hybridized with other biologically active heterocyclic moieties, including benzimidazole, pyrimidine, and triazole, leading to the discovery of potent therapeutic candidates.

Benzimidazole Hybrids: The combination of the morpholine-benzimidazole-oxadiazole core has yielded potent inhibitors of VEGFR-2, a key target in angiogenesis and cancer therapy. nih.govresearchgate.netnih.gov In a series of these hybrid compounds, substitutions on a phenacylthio side chain attached to the oxadiazole ring significantly influenced their inhibitory activity.

Compound IDSubstitution on Phenacyl GroupVEGFR-2 Inhibition (IC50 in µM)
5h 3,4-dichloro0.049
5j 4-bromo0.098
5c 4-chloro0.915
Sorafenib (Reference) -0.037

The data demonstrates that compound 5h , with 3,4-dichloro substitution, exhibited potent VEGFR-2 inhibition, comparable to the reference drug sorafenib. nih.govnih.gov

Pyrimidine Hybrids: The hybridization of pyrimidine and morpholine has been investigated for the development of potent cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov In one study, a series of pyrimidine-morpholine hybrids were synthesized and evaluated, with compound 5h emerging as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Compound IDCholinesterase InhibitionIC50 (µM)
5h AChE2.5
5h BuChE2.5

Triazole Hybrids: The combination of 1,2,4-triazole (B32235) and morpholine moieties has also been explored. In some instances, compounds incorporating a morpholine ring were found to be less active than their counterparts without this group, highlighting the complexity of SAR in hybrid molecules. nih.gov

Synergy of Combined Pharmacophores in Multitarget Approaches

The hybridization of pharmacophores is a key strategy in the development of multi-target-directed ligands, which can simultaneously modulate multiple biological targets involved in a disease process. This approach can offer advantages in terms of enhanced efficacy and a reduced likelihood of drug resistance. The 1,2,4-oxadiazole/2-imidazoline hybrids, for example, have been investigated as multi-target-directed compounds for the treatment of infectious diseases and cancer, exhibiting both antibacterial and monoamine oxidase (MAO) inhibitory profiles. nih.govnih.gov This demonstrates the potential of the 1,2,4-oxadiazole scaffold, often in conjunction with a morpholine or a related heterocyclic moiety, to serve as a versatile platform for the design of multi-target agents.

Mechanisms of Action at a Molecular Level

Based on in silico and in vitro studies of structurally related compounds, the potential mechanisms of action for this compound can be inferred. The morpholine moiety is a key structural feature in several inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation and is often dysregulated in cancer. nih.gove3s-conferences.org For instance, the well-known PI3K inhibitor ZSTK474 features a morpholine group that is critical for its activity. nih.gov Computational docking studies on other morpholine-benzimidazole-oxadiazole derivatives have suggested that the morpholine ring can engage in key interactions within the active sites of protein kinases like VEGFR-2. nih.gov

The 1,2,4-oxadiazole ring also contributes significantly to the molecular interactions of bioactive compounds. It is recognized as a versatile heterocycle in drug discovery, often acting as a bioisosteric replacement for ester and amide functionalities, and can participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.netnih.gov Studies on various 1,2,4-oxadiazole derivatives have revealed their potential to inhibit a range of enzymes, including carbonic anhydrases and kinases, which are implicated in cancer. nih.govnih.gov For example, a series of 1,2,4-oxadiazole-sulfonamides were identified as potent and selective inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. nih.gov Therefore, it is plausible that this compound exerts its biological effects through the modulation of kinase activity or other enzyme systems, a hypothesis that warrants direct empirical validation.

Addressing Academic Challenges in Lead Optimization through SAR

Structure-activity relationship (SAR) studies are fundamental to surmounting challenges in lead optimization, such as enhancing potency, selectivity, and overcoming potential resistance. While specific SAR data for this compound is not extensively documented, the wealth of research on related oxadiazole and morpholine derivatives provides a roadmap for its potential optimization.

Improving Selectivity: A significant challenge in kinase inhibitor development is achieving selectivity for the target kinase over other structurally similar kinases to minimize off-target effects. SAR studies on PI3K inhibitors have shown that modifications to the morpholine ring can profoundly impact isoform selectivity. nih.gov For example, replacing the morpholine oxygen with nitrogen (piperazine) in the ZSTK474 scaffold led to a significant loss of activity, which could be partially restored by N-acetylation, indicating the critical role of the oxygen atom in binding interactions. nih.gov

Overcoming Resistance: Theoretical resistance mechanisms can be addressed by designing compounds that can bind to mutated forms of the target protein. SAR exploration allows for the modification of the lead compound to establish interactions with residues outside the conventional ATP-binding pocket, which may be less susceptible to mutation. For 1,2,4-oxadiazole-based antibiotics, extensive SAR studies have been conducted to enhance their activity against resistant bacterial strains like MRSA. nih.govnih.gov These studies revealed that substitutions on the aryl rings attached to the oxadiazole core are critical for antibacterial potency. nih.gov

The following tables summarize SAR findings from related compound series, illustrating how structural modifications can influence biological activity.

Table 1: SAR of ZSTK474 Analogs with Morpholine Replacements on PI3K Isoform Inhibition

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 (1) Morpholine5.087.53.920.8
6a Ethanolamine9.9>5009.851.2
6b Diethanolamine3.7>5009.914.6
2a Piperazine180>1000140>1000
2b N-acetylpiperazine2.9214.114

Data derived from studies on ZSTK474 analogs. nih.gov

Table 2: SAR of 1,2,4-Oxadiazole-Sulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors

CompoundR Group ModificationCAIX Inhibition IC50 (µM)Antiproliferative Activity IC50 (µM)
OX12 Thiophene-sulfonamide4.2311.1
OX27 Optimized thiazole-sulfonamide0.746.0

Data from a study on 1,2,4-oxadiazole-sulfonamides targeting colorectal cancer. nih.gov

These examples underscore the power of SAR in fine-tuning the properties of a lead compound. For this compound, a systematic exploration of substitutions on both the morpholine and potential appended aryl rings of the oxadiazole would be a rational approach to optimize its biological profile.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Hybrid Scaffolds

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has traditionally relied on methods such as the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitriles to nitrile N-oxides. researchgate.net However, the focus is increasingly shifting towards more sustainable and efficient "green" synthetic approaches. mdpi.com These modern techniques, including microwave-assisted synthesis, not only offer advantages like significantly reduced reaction times and higher product yields but also minimize the use of hazardous solvents, aligning with the principles of green chemistry. mdpi.com

A notable one-pot synthesis for 3,5-disubstituted-1,2,4-oxadiazoles has been developed, which proceeds at room temperature in a superbase medium, although it can be time-consuming and yield can vary. nih.gov The development of novel catalysts and reaction conditions that can improve the efficiency and applicability of such methods is a key area of ongoing research. nih.gov Furthermore, creating hybrid molecules that incorporate the 1,2,4-oxadiazole-morpholine core with other pharmacologically active moieties is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govacs.org

Advanced Computational Approaches for Rational Design and Property Prediction

The integration of computational chemistry into the drug discovery process has revolutionized the way new drug candidates are identified and optimized. For 3-(1,2,4-oxadiazol-3-yl)morpholine analogues, in silico methods are being employed to predict their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as to assess their potential toxicity. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools for understanding how these compounds interact with their biological targets at the molecular level. acs.orgnih.gov These computational studies can provide valuable insights into the structure-activity relationships (SAR), guiding the design of new derivatives with improved potency and selectivity. acs.org For instance, computational design has been successfully used to develop novel 1,2,4-oxadiazole derivatives as potent enzyme inhibitors. nih.govrsc.orgijpsjournal.com

Exploration of Diverse Chemical Space for New this compound Analogues

The vastness of chemical space presents a significant opportunity for the discovery of novel bioactive molecules. nih.gov By systematically exploring different substituents and structural modifications to the this compound scaffold, researchers can identify new analogues with unique pharmacological profiles. This exploration is often guided by a "natural product-informed" approach, which draws inspiration from the structural diversity of natural products to navigate biologically relevant regions of chemical space. nih.gov

The synthesis and evaluation of diverse libraries of 1,2,4-oxadiazole derivatives are crucial for expanding the current understanding of their therapeutic potential. nih.govnih.gov This includes the introduction of various aromatic and heteroaromatic ring systems, as well as different functional groups, to modulate the biological activity of the parent compound. nih.govacs.org

Integration with Modern Lead Discovery Paradigms and Methodologies

The discovery of new lead compounds is a critical first step in the drug development pipeline. For this compound, its integration with modern lead discovery paradigms is essential for accelerating the identification of promising drug candidates. High-throughput screening (HTS) of large compound libraries against specific biological targets can rapidly identify initial hits.

Fragment-based lead discovery (FBLD) is another powerful approach where small molecular fragments are screened for binding to a target protein. nih.gov These fragments can then be grown or linked together to create more potent lead compounds. The 1,2,4-oxadiazole ring itself is considered a valuable pharmacophore due to its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups. nih.gov This makes it an attractive building block for the design of new drugs targeting a wide range of diseases.

Q & A

Q. How are contradictory cytotoxicity results in 2D vs. 3D cell models reconciled?

  • Approach : Use 3D spheroids to mimic tumor microenvironments. Compare IC₅₀ values with 2D monolayers (e.g., reported 3D models show 5× higher resistance).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.